molecular formula C28H30N2O6S B1683592 methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone CAS No. 131543-23-2

methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B1683592
CAS No.: 131543-23-2
M. Wt: 522.6 g/mol
InChI Key: FSGCSTPOPBJYSX-VEIFNGETSA-N
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Description

This compound is a methanesulfonic acid salt of the synthetic cannabinoid receptor agonist WIN55,212-2. The base structure, WIN55,212-2, is a tricyclic derivative featuring a morpholinylmethyl substituent and a naphthoyl group, which confers high affinity for cannabinoid receptors (CB1 and CB2) . Methanesulfonic acid (MSA) serves as a counterion, likely enhancing solubility and stability compared to free-base forms. WIN55,212-2 is widely used in preclinical research to study cannabinoid receptor signaling, pain modulation, and neurobehavioral effects .

Properties

IUPAC Name

methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGCSTPOPBJYSX-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424974
Record name Methanesulfonic acid--{(3R)-5-methyl-3-[(morpholin-4-yl)methyl]-2,3-dihydro[1,4]oxazino[2,3,4-hi]indol-6-yl}(naphthalen-1-yl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131543-23-2
Record name WIN-55212-2 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--{(3R)-5-methyl-3-[(morpholin-4-yl)methyl]-2,3-dihydro[1,4]oxazino[2,3,4-hi]indol-6-yl}(naphthalen-1-yl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WIN-55212-2 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J851TP7VJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of WIN 55,212-2 Mesylate involves multiple steps, starting with the preparation of the aminoalkylindole core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WIN 55,212-2 Mesylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WIN 55,212-2 Mesylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with other CB1/CB2 receptor agonists and antagonists, focusing on structural features, receptor affinity, and pharmacological profiles.

Table 1: Key Cannabinoid Receptor Ligands and Their Properties

Compound Name (IUPAC) Molecular Weight (g/mol) Receptor Activity Key Pharmacological Features
Methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone 594.64 (C₃₄H₃₈N₂O₆S) CB1/CB2 agonist Potent analgesic in inflammatory and neuropathic pain models; efficacy in memory/learning studies .
WIN55,212-2 (free base) 522.60 (C₂₇H₂₆N₂O₃) CB1/CB2 agonist High receptor affinity; activates G-protein signaling pathways; used in synaptic plasticity research .
CP55940 486.64 (C₂₅H₃₈O₃) CB1/CB2 agonist Non-selective agonist with nanomolar affinity; induces anti-nociception in acute pain models .
Δ⁹-Tetrahydrocannabinol (THC) 314.45 (C₂₁H₃₀O₂) CB1/CB2 partial agonist Psychoactive effects; moderate efficacy in chronic pain; limited utility due to side effects .
AM2201 359.44 (C₂₄H₂₂FNO) CB1 agonist (synthetic) High potency but associated with severe adverse effects; banned in recreational use .
Rimonabant (SR141716A) 463.78 (C₂₂H₂₁Cl₃N₄O) CB1 antagonist Inverse agonist used for obesity; withdrawn due to depression risks .

Key Findings:

Structural Uniqueness: The tricyclic core of WIN55,212-2 distinguishes it from classical cannabinoids like THC or indole-derived agonists (e.g., AM2201). The morpholine moiety enhances lipophilicity and receptor interaction .

Receptor Affinity : WIN55,212-2 exhibits higher CB1/CB2 affinity than THC but lower than CP55940. Its methanesulfonic acid salt form improves aqueous solubility, facilitating in vitro assays .

Pharmacological Efficacy : Unlike THC, WIN55,212-2 shows consistent efficacy in neuropathic pain models, making it a preferred tool compound for mechanistic studies .

Role of Methanesulfonic Acid in the Compound

Methanesulfonic acid (MSA) is a strong organic acid (pKa ≈ -1.9) commonly used to form stable salts with basic amines. Compared to hydrochloric or sulfuric acid, MSA offers:

  • Enhanced Solubility : MSA salts are highly soluble in polar solvents, improving bioavailability for in vivo studies .
  • Low Toxicity : MSA is less corrosive than mineral acids, reducing tissue irritation in preclinical applications .
  • Stability : MSA salts resist hydrolysis under physiological conditions, ensuring compound integrity during storage .

Biological Activity

Methanesulfonic acid (MSA) is a sulfonic acid with significant applications in various fields, including organic synthesis, catalysis, and environmental science. The compound of interest, [(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone , is a complex derivative that has garnered attention for its potential biological activities.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a morpholine group and a tetraene structure, which may contribute to its biological activity. Understanding the structure is crucial for elucidating its mechanism of action.

Biological Activity Overview

Research indicates that MSA and its derivatives exhibit various biological activities:

  • Antimicrobial Activity : MSA has been shown to support the growth of certain methylotrophic microorganisms, suggesting its role as a substrate in microbial metabolism . This property can be leveraged in biotechnological applications.
  • Catalytic Properties : MSA serves as an effective Brønsted acid catalyst in organic reactions, facilitating esterification processes and enhancing reaction rates . This catalytic activity can influence biological pathways by modifying metabolites.
  • Nucleation and Clustering : MSA plays a significant role in atmospheric chemistry by forming stable molecular clusters with iodine oxoacids, enhancing nucleation processes in cold marine environments . This interaction may have implications for ecological systems and climate dynamics.

Case Study 1: Antimicrobial Properties

A study demonstrated that MSA can induce the production of specific polypeptides in methylotrophic bacteria when grown on MSA as a carbon source. The identified proteins were linked to metabolic pathways that could potentially be exploited for bioremediation or bioenergy applications .

Case Study 2: Catalytic Applications

In a recent investigation, MSA was utilized as a catalyst in the synthesis of 3-acylquinolines. The study highlighted the efficiency of MSA in promoting reactions without the need for transition metals, showcasing its utility in green chemistry .

Research Findings

Activity TypeFindingsSource
AntimicrobialInduces polypeptide production in methylotrophic bacteria; potential for biotechnological use
CatalyticEffective as a Brønsted acid catalyst; enhances esterification reactions
EnvironmentalForms stable clusters with iodine oxoacids; impacts atmospheric nucleation

Q & A

Q. What is the pharmacological role of this compound in cannabinoid receptor research?

This compound (WIN55,212-2) is a synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. It is widely used to study receptor signaling pathways, particularly in neurological and behavioral assays. For example, it has been employed to investigate cannabinoid-mediated effects on pain perception, convulsant activity, and neuronal excitability . Methodological Insight : Use radioligand binding assays (e.g., competitive displacement with [³H]CP55940) to quantify receptor affinity. Functional activity can be assessed via cAMP inhibition assays or calcium mobilization in transfected HEK293 cells .

Q. How is the compound synthesized, and what are its critical structural motifs?

The compound features a tricyclic core with a morpholinylmethyl group and a naphthoyl substituent. Synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and cyclization. Key intermediates include morpholine derivatives and naphthalene-1-carbonyl chloride. Methodological Insight : Optimize reaction conditions (e.g., anhydrous environment for acylation steps) and validate purity via HPLC-UV or LC-MS. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. What are the standard assays for evaluating its metabolic stability in vitro?

Metabolic stability is assessed using liver microsomes (human or rodent) incubated with the compound. Quantify parent compound depletion over time via LC-MS/MS. Key cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) can be identified using isoform-specific inhibitors .

Advanced Research Questions

Q. How does subcellular localization influence its pharmacological effects?

Recent studies suggest that CB1 receptor signaling is compartmentalized. For example, WIN55,212-2’s efficacy in modulating cAMP differs between plasma membrane and endosomal receptors. Methodological Insight : Use confocal microscopy with fluorescent-tagged CB1 receptors and Förster resonance energy transfer (FRET) to track real-time signaling dynamics. Compare results with compartment-specific antagonists (e.g., endocytosis inhibitors) .

Q. What experimental designs resolve contradictory data on its proconvulsant vs. anticonvulsant effects?

WIN55,212-2 exhibits proconvulsant activity in PTZ (pentylenetetrazol) models but enhances anticonvulsant efficacy of ethosuximide in mice. To reconcile this, employ dose-response studies across species (rats vs. mice) and integrate EEG recordings with behavioral scoring. Control for pharmacokinetic interactions (e.g., blood-brain barrier penetration) using tandem LC-MS/MS and brain homogenate analysis .

Q. How can X-ray crystallography elucidate its binding mode to CB1 receptors?

Co-crystallize the compound with CB1 receptor fragments (e.g., extracellular loops or transmembrane domains). Use SHELX software for structure refinement and molecular dynamics simulations (e.g., AMBER or GROMACS) to predict binding energetics. Validate with site-directed mutagenesis (e.g., mutation of Ser173 or Lys192 in CB1) .

Data Analysis and Interpretation

Q. How to address batch-to-batch variability in receptor activation assays?

Variability may arise from impurities or stereochemical inconsistencies. Implement orthogonal quality control:

  • Chiral HPLC to confirm enantiomeric purity (critical for the 11R configuration).
  • Functional assays with reference standards (e.g., CP55940 for CB1/CB2 normalization) .

Q. What statistical approaches are optimal for dose-response studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) and report 95% confidence intervals. Include positive/negative controls (e.g., rimonabant for inverse agonism) to validate assay robustness .

Critical Research Gaps

  • Allosteric Modulation : Does WIN55,212-2 interact with CB1 allosteric sites (e.g., like CBD at CB2)? Use saturation transfer difference (STD) NMR to probe binding epitopes .
  • Long-Term Effects : Chronic administration studies are limited. Conduct RNA-seq on brain tissues to identify transcriptomic changes post-treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone

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